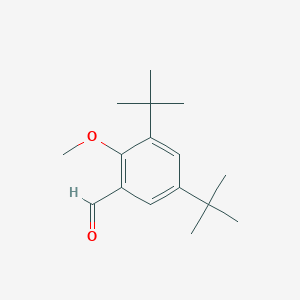

3,5-Di-tert-butyl-2-methoxybenzaldehyde

Descripción general

Descripción

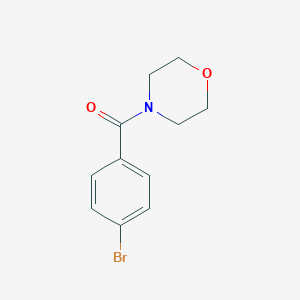

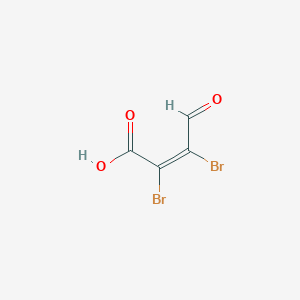

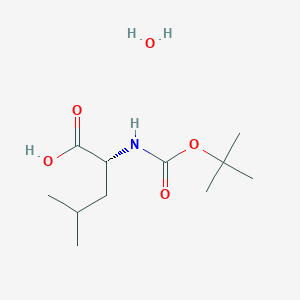

“3,5-Di-tert-butyl-2-methoxybenzaldehyde” is a phenolic compound . It has a linear formula of CH3OC6H2[C(CH3)3]2CHO . The molecular weight of this compound is 248.36 .

Synthesis Analysis

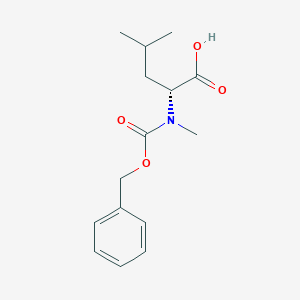

This compound can undergo condensation reactions with other compounds to yield various products . For example, it can react with methyl-2-{N-(2′-aminoethane)}-amino-1-cyclopentenedithiocarboxylate to yield Schiff base ligand N,N-diethyl-2-methyl-1,4-phenylenediamine during the synthesis of copper (II) and cobalt (II) complexes of salicylaldimine .

Molecular Structure Analysis

The molecular structure of “3,5-Di-tert-butyl-2-methoxybenzaldehyde” is represented by the SMILES string COc1c(C=O)cc(cc1C©©C)C©©C . The InChI representation is 1S/C16H24O2/c1-15(2,3)12-8-11(10-17)14(18-7)13(9-12)16(4,5)6/h8-10H,1-7H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Di-tert-butyl-2-methoxybenzaldehyde” include a boiling point of 128 °C/0.5 mmHg (lit.) and a melting point of 33-37 °C (lit.) . It has a density of 1.0±0.1 g/cm3 . The compound has a molar refractivity of 76.5±0.3 cm3 .

Aplicaciones Científicas De Investigación

- 3,5-Di-tert-butyl-2-methoxybenzaldehyde serves as a precursor in the synthesis of the Mn (III)-salen complex . This complex is widely used as a catalyst in oxidation reactions due to its redox properties and chiral selectivity .

- The compound acts as a building block for chiral Schiff base ligands. These ligands find applications in enantioselective copper-catalyzed reactions , such as the addition of phenyl acetylene to imines .

- Additionally, it serves as a chiral oxazolidine ligand in the enantioselective addition of diethyl zinc to aldehydes .

- Researchers utilize 3,5-di-tert-butyl-2-methoxybenzaldehyde to synthesize tin Schiff base complexes . These complexes, often incorporating histidine analogues, exhibit interesting coordination chemistry and may find applications in catalysis or materials science .

- The compound acts as a precursor in the synthesis of 5,6-diamino-5,6-dideoxy-1,2-O-isopropylidene-3-O-methyl-β-L-idofuranose . This molecule is relevant in carbohydrate chemistry and may have applications in drug development or bioconjugation .

- Although not directly related to applications, it’s worth noting that 3,5-di-tert-butyl-2-methoxybenzaldehyde possesses antioxidant properties due to its phenolic structure. Researchers may explore its potential as an antioxidant in various contexts .

- While not extensively studied, the compound’s pleasant odor and stability make it a candidate for use in the flavor and fragrance industry . Its fruity and sweet notes could contribute to perfumes, cosmetics, or food flavorings .

Mn (III)-salen Complex Synthesis

Chiral Ligands for Asymmetric Catalysis

Tin Schiff Base Complexes

Diamino Precursor for Carbohydrate Chemistry

Antioxidant Properties

Flavor and Fragrance Industry

Safety and Hazards

Propiedades

IUPAC Name |

3,5-ditert-butyl-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-15(2,3)12-8-11(10-17)14(18-7)13(9-12)16(4,5)6/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCHIZAAFNBZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398900 | |

| Record name | 3,5-Di-tert-butyl-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135546-15-5 | |

| Record name | 3,5-Di-tert-butyl-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B152195.png)

![9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B152210.png)